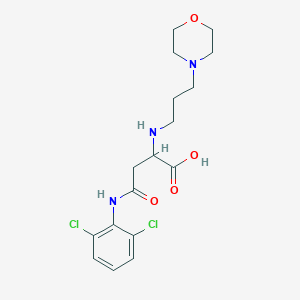
4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H23Cl2N3O4 and its molecular weight is 404.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS No. 1097877-16-1) is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a 2,6-dichlorophenyl group and a morpholinopropyl moiety attached to a 4-oxobutanoic acid backbone, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is C17H23Cl2N3O4, with a molecular weight of approximately 404.29 g/mol. The compound's intricate structure may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23Cl2N3O4 |
| Molecular Weight | 404.29 g/mol |
| CAS Number | 1097877-16-1 |
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities such as enzyme inhibition and antimicrobial effects. The dual action mechanism of this compound may involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.
- Antimicrobial Activity : Possible effectiveness against various pathogens.
Biological Activity Studies
Research indicates that the biological activity of this compound may extend to several therapeutic areas:
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress.
- Anticancer Potential : Studies on structurally related compounds demonstrate efficacy against cancer cell lines, indicating potential anticancer properties for this compound as well.
Case Study: Anticancer Activity
A study examining the anticancer effects of structurally similar compounds demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanisms involved included apoptosis and disruption of cell cycle progression.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies have suggested:
- Binding Affinity : The compound may bind effectively to target enzymes or receptors.
- Synergistic Effects : Potential for enhanced activity when combined with other therapeutic agents.
Comparative Analysis
To further elucidate the unique properties of this compound, a comparison with other related compounds is presented below:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(2-Aminophenyl)-4-oxobutanoic acid | Contains an aminophenyl group | Antitumor properties |
| 3-Morpholinopropylamine | Morpholine structure | Antimicrobial activity |
| 2-(4-Bromo-2,6-dichlorophenyl)aniline | Similar dichlorophenyl moiety | Potential enzyme inhibitor |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in the other compounds listed above.
Propiedades
IUPAC Name |
4-(2,6-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O4/c18-12-3-1-4-13(19)16(12)21-15(23)11-14(17(24)25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,14,20H,2,5-11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGCNUBNFABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













